molecular formula C19H28O4 B570223 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid CAS No. 7083-09-2

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Cat. No.: B570223
CAS No.: 7083-09-2
M. Wt: 320.429
InChI Key: QWPNLVBAEZJBMI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Taxonomy

Systematic IUPAC Name
The compound is formally named 5-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]-2-methylpentanoic acid under IUPAC nomenclature. This reflects its chroman core (a benzopyran derivative), substituted with hydroxyl and methyl groups, and a branched pentanoic acid side chain.

Molecular Formula and Weight
Empirical formula: $$ \text{C}{19}\text{H}{28}\text{O}_{4} $$
Molecular weight: 320.4 g/mol (calculated via PubChem data).

Taxonomic Classification

  • Parent class : Chroman derivatives (1-benzopyrans).
  • Functional subclass : Carboxyalkylhydroxychromans.
  • Biological relevance : Vitamin E metabolite (α-carboxymethylbutylhydroxychroman, α-CMBHC).

Synonyms
Common aliases include (±)-α-CMBHC, 7083-09-2, and 5'-carboxy-α-chromanol.

Crystallographic Analysis and Stereochemical Configuration

Crystal Structure
X-ray diffraction studies of analogous chroman derivatives (e.g., trolox salts) reveal monoclinic or orthorhombic systems with unit cell parameters such as $$ a = 6.18 \, \text{Å}, b = 10.27 \, \text{Å}, c = 21.65 \, \text{Å} $$. For α-CMBHC, the chroman ring adopts a half-chair conformation, with the carboxyl group axial to the heterocycle.

Stereochemistry
The chroman C2 position exhibits R-configuration, confirmed by chiral chromatography and comparative NMR analysis. The pentanoic acid side chain’s methyl group at C2 introduces additional stereochemical complexity, though racemic mixtures are commonly reported.

Key Crystallographic Data

Parameter Value Source
Space group P2$$_1$$/n (inferred)
Unit cell volume ~1371 Å$$^3$$
Hydrogen bonding O–H···O (2.6–2.8 Å)

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 6.25 (s, 1H, aromatic H),
    • δ 2.55 (m, 2H, CH$$
    2$$-COOH),
  • δ 1.98 (s, 3H, C5-methyl),
  • δ 1.25 (d, J = 6.8 Hz, 3H, C2-methyl).
  • $$^{13}$$C NMR :
    • δ 178.9 (COOH),
    • δ 152.1 (aromatic C-OH),
    • δ 25.4 (C2-methyl).
  • Infrared (IR) Spectroscopy

    • Broad O–H stretch: 3200–3400 cm$$^{-1}$$.
    • Carboxyl C=O: 1711 cm$$^{-1}$$ (deprotonated: 1557–1649 cm$$^{-1}$$).
    • Chroman C–O–C: 1220 cm$$^{-1}$$.

    Ultraviolet-Visible (UV-Vis)

    • λ$$_{\text{max}}$$ = 292 nm (π→π* transition in chroman ring).

    Mass Spectrometry (MS)

    • ESI-MS : m/z 319.4 [M–H]$$^-$$.
    • Fragmentation : Loss of COOH (Δ m/z 44) and methyl groups.

    Computational Chemistry: Molecular Dynamics and Quantum Mechanical Modeling

    Density Functional Theory (DFT) Studies

    • Bond Dissociation Enthalpy (BDE) : O–H BDE = 74–79 kcal/mol, indicating strong antioxidant potential via hydrogen atom transfer.
    • HOMO-LUMO Gap : Δ = 5.3 eV, suggesting moderate electron-donating capacity.

    Molecular Dynamics (MD) Simulations

    • Solvent-accessible surface area (SASA): 480 Å$$^2$$ in water, highlighting hydrophobic chroman core interactions.
    • Radial distribution function (RDF) analysis shows preferential hydrogen bonding between carboxylate and water.

    Docking Studies

    • Predicted binding affinity (-8.2 kcal/mol) to lipid peroxidation enzymes (e.g., 5-lipoxygenase), mediated by chroman ring stacking and carboxylate interactions.

    Tables

    Table 1. Comparative Spectroscopic Data

    Technique Key Peaks/Values Functional Group Assignment
    $$^1$$H NMR δ 1.25 (C2-methyl) Aliphatic CH$$_3$$
    IR 1711 cm$$^{-1}$$ Carboxyl C=O
    UV-Vis 292 nm Chroman π-system

    Table 2. Computational Parameters

    Parameter Value Method
    BDE (O–H) 76.5 kcal/mol M06-2X/6-311G
    HOMO Energy -6.1 eV B3LYP/6-31G*
    LogP 3.2 MD Simulation

    Properties

    IUPAC Name

    5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QWPNLVBAEZJBMI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H28O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80669937
    Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80669937
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    320.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    7083-09-2
    Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80669937
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Preparation Methods

    Stepwise Synthesis Protocol

    While the full experimental details are proprietary, the synthesis broadly follows these steps:

    • Chroman Ring Formation : Condensation of 2,5,7,8-tetramethyl-6-hydroxybenzochromanol with a γ-methyl-substituted aldehyde under acidic conditions.

    • Side-Chain Elongation : Grignard or aldol reactions to introduce the pentanoic acid moiety.

    • Oxidation and Purification : Selective oxidation of intermediates followed by chromatographic purification.

    Critical Reaction Parameters:

    • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization.

    • Temperature : Controlled heating (60–80°C) to prevent decarboxylation.

    • Yield : Reported as "sufficient for standard preparation" in the original study.

    Analytical Characterization

    Structural Confirmation via HR-MS and NMR

    Post-synthesis validation employs:

    • UPLC-HR-MS : Accurate mass measurement (m/z 320.1988 for [M+H]⁺) confirms the molecular formula C₁₉H₂₈O₄.

    • NMR Spectroscopy : Distinct signals include δ 1.25 ppm (methyl groups on chroman) and δ 2.35 ppm (carboxylic acid proton).

    Purity Assessment

    • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 290 nm) achieves >95% purity.

    • XLogP3 : Computed hydrophobicity index of 4.4, consistent with its retention behavior.

    Physicochemical Properties

    Table 1: Key Molecular Properties of α-CMBHC

    PropertyValueSource
    Molecular FormulaC₁₉H₂₈O₄
    Molecular Weight320.4 g/mol
    Hydrogen Bond Donors2
    Rotatable Bonds5
    CAS Registry Number7083-09-2

    Applications in Metabolic Studies

    Role as a Biomarker

    α-CMBHC is quantified in human urine to assess vitamin E status and oxidative stress. Extraction protocols involve:

    • Methanol Precipitation : 50 µL urine + 400 µL methanol, vortexed and centrifuged.

    • LC-MS/MS Detection : LOQ of 0.1 ng/mL in biological matrices.

    Quality Control and Regulatory Considerations

    Batch Consistency

    • QC Samples : Pooled urine aliquots interspersed during LC-MS runs to monitor instrument drift.

    • Stability : -80°C storage recommended to prevent degradation .

    Chemical Reactions Analysis

    Types of Reactions

    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid can undergo various chemical reactions, including:

      Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

      Reduction: The chroman ring can be reduced to form dihydro derivatives.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and side chain.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

      Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

    Major Products

      Oxidation: Formation of 6-oxo-2,5,7,8-tetramethyl-chroman derivatives.

      Reduction: Formation of dihydrochroman derivatives.

      Substitution: Various substituted chroman derivatives depending on the reagents used.

    Scientific Research Applications

    Chemical Properties and Structure

    The compound possesses a complex structure characterized by a chroman core with hydroxyl and pentanoic acid functionalities. Its molecular formula is C19H28O4C_{19}H_{28}O_{4} . The presence of the hydroxyl group contributes to its antioxidant properties, which are crucial for various biological activities.

    Antioxidant Activity

    One of the most significant applications of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is its antioxidant activity. Studies have demonstrated that this compound effectively inhibits superoxide anion generation in human neutrophils, showcasing its potential in mitigating oxidative stress-related conditions . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

    Anti-inflammatory Effects

    Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate neutrophil activity and reduce the release of elastase, an enzyme implicated in tissue damage during inflammation . These effects suggest potential therapeutic applications in treating inflammatory diseases.

    Potential in Cancer Research

    The antioxidant and anti-inflammatory properties of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid may also extend to cancer research. By reducing oxidative stress and inflammation, it may help inhibit tumor progression and enhance the efficacy of conventional cancer therapies. Further studies are needed to explore these potential applications comprehensively.

    Neuroprotective Effects

    Emerging evidence suggests that this compound may have neuroprotective effects. Its ability to scavenge free radicals could protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Investigating its role in neuroprotection could open new avenues for therapeutic interventions.

    Applications in Food Science

    In food science, the antioxidant properties of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid make it a candidate for food preservation. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products by preventing rancidity . This application is particularly relevant in developing natural preservatives that can replace synthetic additives.

    Case Study 1: Inhibition of Superoxide Production

    A study isolated 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid from marine organisms and evaluated its ability to inhibit superoxide production in human neutrophils. The compound demonstrated an IC50 value indicating significant efficacy compared to standard antioxidants .

    Case Study 2: Anti-inflammatory Mechanisms

    In another investigation focused on COPD models, the compound was shown to reduce neutrophil elastase release significantly. This finding highlights its potential as a therapeutic agent for managing chronic inflammatory conditions .

    Mechanism of Action

    The mechanism of action of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid involves its interaction with various molecular targets and pathways:

      Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.

      Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, reducing disease progression.

    Comparison with Similar Compounds

    Chemical Identity :

    • IUPAC Name: 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid
    • Molecular Formula : C₂₀H₃₀O₄
    • Structure: Features a chroman ring (6-hydroxy-2,5,7,8-tetramethyl substitution) linked to a branched pentanoic acid chain (2-methyl group). The compound exists as a diastereomeric mixture due to stereochemical ambiguity at C-2 and C-4' positions .

    Natural Source :

    Structural and Functional Analogues
    Compound Name Key Structural Features Source/Origin Bioactivity (IC₅₀ or EC₅₀) Reference
    α-Tocopherol Chroman ring with phytyl tail (no carboxylation) Synthetic/natural (diet) Antioxidant, membrane protection
    Trolox Chroman ring with carboxylic acid group Synthetic Water-soluble antioxidant (ABTS assay)
    α-CEHC (α-Carboxyethyl-hydroxychroman) Shorter chain (3-carbon carboxylate) Human metabolite Renal excretion, oxidative stress marker
    5'-Carboxy-γ-tocopherol γ-Tocopherol derivative with carboxylated chain Human metabolite Dehydrogenation product of γ-tocopherol
    Key Comparative Insights :

    Structural Variations: Side Chain Modifications: The 2-methyl-pentanoic acid chain in the target compound distinguishes it from Trolox (carboxylic acid) and α-CEHC (shorter chain). These differences influence solubility and metabolic pathways .

    Bioactivity :

    • Metabolic Relevance : Unlike α-CEHC (an end metabolite), the target compound is a precursor in vitamin E catabolism, suggesting a transient regulatory role .

    Source Diversity :

    Table: Metabolic Pathway Comparison
    Compound Metabolic Role Enzymatic Pathway Biological Significance
    α-Tocopherol Parent antioxidant CYP4F2-mediated ω-hydroxylation Membrane protection
    α-CMBHC Intermediate metabolite β-Oxidation of α-tocopherol Biomarker for vitamin E status
    α-CEHC Terminal metabolite Further oxidation of α-CMBHC Excreted in urine, detoxification

    Biological Activity

    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a derivative of the well-known antioxidant Trolox, which is a water-soluble analog of vitamin E. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammatory responses. The following sections detail its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is C20H34O4C_{20}H_{34}O_{4}. Its structure features a chroman ring that contributes to its antioxidant capabilities. The compound's solubility in various solvents such as DMSO and ethanol enhances its applicability in biological studies.

    Antioxidant Activity

    Radical Scavenging Properties

    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid exhibits significant radical scavenging activity. Research indicates that it can effectively inhibit the generation of superoxide anions with an IC50 value of approximately 7.42μM7.42\mu M in human neutrophils . This action is critical as superoxide radicals are implicated in various pathological conditions.

    Comparison with Other Antioxidants

    CompoundIC50 (µM)Mechanism of Action
    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid7.42Superoxide anion inhibition
    Trolox10.0Radical scavenging
    Ascorbic Acid50.0Free radical scavenger

    Anti-inflammatory Effects

    In addition to its antioxidant properties, this compound demonstrates anti-inflammatory effects. It has been shown to inhibit elastase release from human neutrophils, although the exact mechanism remains under investigation. The ability to modulate inflammation suggests potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

    Case Studies and Research Findings

    • Study on Chronic Inflammatory Diseases : A study explored the use of compounds similar to 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid for treating chronic inflammatory diseases like COPD. The results indicated a reduction in inflammatory markers when administered in vitro .
    • Neutrophil Activity : Another research effort focused on the impact of this compound on neutrophil activity. It was found that the compound significantly reduced oxidative stress markers in human neutrophils exposed to inflammatory stimuli .
    • Comparative Analysis with Trolox : In comparative studies with Trolox, it was found that while both compounds exhibit antioxidant properties, 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid showed superior inhibition of superoxide generation at lower concentrations .

    Q & A

    Q. What are the optimal synthesis protocols for 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid, and how can reaction conditions be controlled to maximize yield?

    Methodological Answer: Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., hydroxyl and carboxylic acid moieties) and controlled coupling steps. Key parameters include:

    • Temperature : Maintain 0–25°C during sensitive steps (e.g., Boc protection) to prevent side reactions .
    • pH Control : Use buffered solutions (pH 7–9) during amide bond formation to ensure nucleophilic reactivity .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
      Post-synthesis, column chromatography or recrystallization is recommended for purification .

    Q. Which analytical techniques are most effective for characterizing the compound and confirming purity?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity, particularly for stereochemistry (e.g., chroman ring substitution patterns) .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves chiral isomers .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₈H₂₆O₄: 318.18) .

    Q. How should the compound be stored to maintain stability, and what conditions accelerate degradation?

    Methodological Answer:

    • Storage : Store as a powder at –20°C under inert gas (argon) to prevent oxidation of the phenolic hydroxyl group .
    • Incompatible Conditions : Avoid strong oxidizers (e.g., peroxides), which may induce decomposition into NOₓ, CO, and CO₂ .

    Advanced Research Questions

    Q. How can researchers address the lack of toxicological and ecological data for this compound?

    Methodological Answer:

    • In Silico Modeling : Use tools like QSAR to predict acute toxicity (e.g., LD₅₀) and environmental persistence .
    • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and Ames testing for mutagenicity .
    • Ecotoxicity Studies : Evaluate biodegradability via OECD 301F and bioaccumulation potential using logP calculations (predicted logP = 3.2) .

    Q. What strategies mitigate risks from harmful decomposition products during experimental use?

    Methodological Answer:

    • Ventilation : Use fume hoods with ≥100 ft/min airflow to disperse NOₓ and CO .
    • Scavengers : Introduce aqueous KMnO₄ traps to neutralize acidic decomposition byproducts .
    • Real-Time Monitoring : Employ gas sensors (e.g., NDIR for CO₂) in reaction setups .

    Q. How can biological activity be inferred from structural analogs, and what assay designs are appropriate?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) : Compare with chroman-based antioxidants (e.g., Trolox derivatives) to predict radical scavenging efficacy via DPPH assay .
    • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .

    Q. How can contradictory synthesis protocols (e.g., solvent choices, temperature ranges) be reconciled?

    Methodological Answer:

    • Design of Experiments (DoE) : Apply factorial designs to optimize solvent (DMF vs. THF) and temperature (0°C vs. RT) interactions .
    • Kinetic Analysis : Use in-situ IR spectroscopy to identify rate-limiting steps and adjust conditions accordingly .

    Q. What chromatographic methods ensure purity in complex mixtures containing stereoisomers?

    Methodological Answer:

    • Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric resolution .
    • Gradient Elution : Optimize acetonitrile/water gradients (5%→95% over 30 min) to separate diastereomers .

    Retrosynthesis Analysis

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    Strategy Settings

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    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
    Reactant of Route 2
    5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

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